![molecular formula C24H24N6O4S B3019881 N-(2-(6-((2-((3,4-二甲氧基苯基)氨基)-2-氧代乙基)硫)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)苯甲酰胺 CAS No. 872994-00-8](/img/structure/B3019881.png)

N-(2-(6-((2-((3,4-二甲氧基苯基)氨基)-2-氧代乙基)硫)-[1,2,4]三唑并[4,3-b]哒嗪-3-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

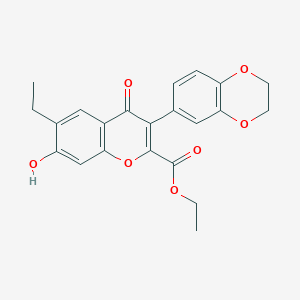

The compound , N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide, is a complex organic molecule that appears to be related to a class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as the triazolo[4,3-b]pyridazine ring and the presence of a dimethoxyphenylamino moiety suggest that it may have been synthesized as part of a study on novel organic compounds with possible antioxidant properties.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of compounds with a pyrazolobenzothiazine ring system involves the synergism of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with a side chain of carboxamides . Similarly, the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives includes multi-step reactions, starting with the formation of an intermediate which is then cyclized to afford the final compound . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using techniques like NMR, mass spectrometry, and elemental analysis. In some cases, the structure is further elucidated by X-ray crystallography, as seen in the case of compounds 6d and 6l from the first paper . These techniques would be essential in confirming the structure of N-(2-(6-((2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds often include cyclization and substitution reactions. For example, the cyclization of acetonitrile thioalkyl intermediates with acetic acid is a key step in the synthesis of triazolo[3,4-b][1,3,4]thiadiazin derivatives . These reactions are crucial for the formation of the heterocyclic rings that are characteristic of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds, including their antioxidant activities, are typically evaluated using assays like DPPH and FRAP. For instance, a series of carboxamides based on the pyrazolobenzothiazine ring system showed moderate to significant radical scavenging activity . Similarly, certain triazolo[3,4-b][1,3,4]thiadiazin derivatives exhibited significant antioxidant ability, with some compounds showing higher activity than standard antioxidants like ascorbic acid and BHT . These assays would be relevant for assessing the antioxidant potential of the compound .

科学研究应用

合成与抗增殖活性

研究人员 Ilić 等(2011 年)合成了一系列 [1,2,4]三唑并[4,3-b]哒嗪-6-氧基衍生物,这些衍生物对内皮细胞和肿瘤细胞的增殖表现出抑制作用。这些化合物是通过改性 N-苄基-N-(2((4-氨基苯氧基)甲基)-2,4-二甲基-3,4-二氢-2H-苯并[b][1,4]恶嗪-7-基)-草酸单酰胺而开发的 (Ilić、M.、Ilaš、J.、Liekens、S.、Mátyus、P.、& Kikelj、D.,2011)。

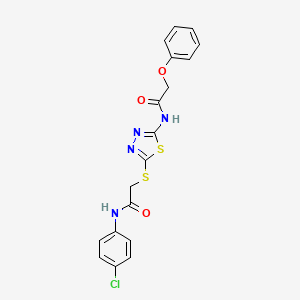

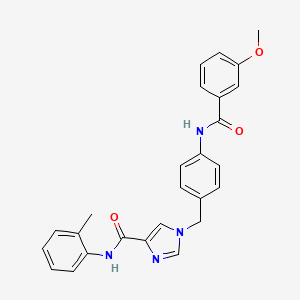

合成、光谱学和生物活性

Patel 和 Patel(2015 年)合成了 N-(4-苯基噻唑-2-基)-2-(3-(吡啶-4-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物,并通过各种光谱方法对其进行了表征。这些杂环化合物表现出显着的抗菌和抗真菌活性 (Patel, G. K., & Patel, H. S., 2015)。

吡啶衍生物的新途径

Hassneen 和 Abdallah(2003 年)探索了吡啶衍生物的合成,包括 [1,2,4]三唑并[4,3-b]哒嗪-3-基化合物。该研究的重点是开发新的方法和化学结构,有助于理解这些化合物的合成和潜在应用 (Hassneen、H. M.,& Abdallah、T. A.,2003)。

新衍生物的抗氧化能力

Shakir、Ali 和 Hussain(2017 年)合成了 [1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-3-基化合物的衍生物。这些衍生物表现出显着的抗氧化能力,与已知的抗氧化剂如抗坏血酸和 BHT 相当或更高,展示了在氧化应激相关研究中的潜在应用 (Shakir、R. M.、Ali、K.,& Hussain、D. F.,2017)。

稠合和非稠合 1,2,4-三唑衍生物的合成

Özil 等人(2015 年)创造了一系列具有抗菌、抗脂肪酶和抗脲酶活性的 1,2,4-三唑衍生物。这些化合物被评估了其在医疗和制药应用中的潜力,展示了多种生物活性 (Özil、M.、Bodur、O.、Ülker、S.,& Kahveci、B.,2015)。

抗菌和抗真菌活性

Patel、Patel 和 Shah(2015 年)对 N-(苯并[d]噻唑-2-基)-2-(3-(呋喃-2-基)-[1,2,4]三唑并[3,4-b][1,3,4]噻二唑-6-基)苯甲酰胺衍生物的另一项研究揭示了它们的抗菌和抗真菌特性。这项研究突出了这些化合物在开发新的抗菌剂中的潜力 (Patel、G. K.、Patel、H. S.,& Shah、P.,2015)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[6-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N6O4S/c1-33-18-9-8-17(14-19(18)34-2)26-22(31)15-35-23-11-10-20-27-28-21(30(20)29-23)12-13-25-24(32)16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEFMKRVJVUUNDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=CC=C4)C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)

![N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3019801.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)

![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)

![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B3019811.png)

![N-{3-methyl-4-[(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-yl)sulfonyl]phenyl}acetamide](/img/structure/B3019812.png)

![methyl 2-amino-7-methyl-5-oxo-4-(pyridin-4-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3019815.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3019817.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B3019819.png)